Cas no 6113-61-7 (N-Formyl-L-leucine)
N-Formyl-L-leucine Chemical and Physical Properties
Names and Identifiers
-
- N-Formyl-L-leucine
- N-Formyl-Leu-OH
- (S)-(+)-N-formyl leucine
- (S)-2-formamido-4-methylpentanoic acid
- FOR-LEU-OH
- FORMYL-L-ALANINE
- FORMYL-L-LEUCINE
- N-Formylleucine
- N-formyl-L-Leu
- N-Formyl-L-leucin
- N-Formyl-S-leucine
- N-HCO-(S)-Leu
- L-Leucine, N-formyl-
- 5THA63Y4FF
- HFBHOAHFRNLZGN-LURJTMIESA-N
- N-Formylleucine #
- Formylleucin
- N-Formyl leucine
- N-formyl L leucine
- N-formyl-(S)-leucine
- BBL104007
- STL557818
- (2S)-2-formamido-4-methylpentanoic acid
- Q27262845
- NSC-334321
- HY-I0591
- A868797
- EINECS 228-080-4
- CS-0009546
- N-Formyl-S-leucine;N-Formylleucine;NSC 334321
- DTXSID90878997
- UNII-5THA63Y4FF
- MFCD00055861
- SCHEMBL1399853
- 6113-61-7
- NS00045497
- FORMYLLEUCINE [USP IMPURITY]
- F0131
- formylleucine
- AKOS010389171
- ethyleneglycolbis(3-aminopropyl)ether
- N-Formyl-L-leucine (For-L-Leu-OH)
- (S)-(+)-2-Formamido-4-methylpentanoic acid
- I11527
- N-formyl l-leu
- DS-9758
- AKOS005255679
- N-Formyl-Leu-OH, 90%
- NSC 334321
- FORMYLLEUCINE (USP IMPURITY)
-
- MDL: MFCD00055861
- Inchi: 1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1
- InChI Key: HFBHOAHFRNLZGN-LURJTMIESA-N
- SMILES: OC([C@H](CC(C)C)NC=O)=O
Computed Properties
- Exact Mass: 159.09000
- Monoisotopic Mass: 159.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -1.3
- Topological Polar Surface Area: 66.4
Experimental Properties
- Color/Form: White powder
- Density: 1.2013 (rough estimate)
- Melting Point: 141.0 to 144.0 deg-C
- Boiling Point: 284.67°C (rough estimate)
- Flash Point: 171.9 °C
- Refractive Index: -39.5 ° (C=1, H2O)
- PSA: 66.40000
- LogP: 1.25850
- Solubility: Soluble in alkaline solution, slightly soluble in hot water, insoluble in water, acetone, ether.
N-Formyl-L-leucine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:−20°C
N-Formyl-L-leucine Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Formyl-L-leucine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0131-5G |
N-Formyl-L-leucine |
6113-61-7 | 5g |
¥420.00 | 2024-04-16 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N134507-1g |
N-Formyl-L-leucine |
6113-61-7 | 90% | 1g |
¥151.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N134507-25g |
N-Formyl-L-leucine |
6113-61-7 | 90% | 25g |
¥1607.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N134507-500mg |
N-Formyl-L-leucine |
6113-61-7 | 90% | 500mg |
¥102.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N134507-5g |
N-Formyl-L-leucine |
6113-61-7 | 90% | 5g |
¥459.90 | 2023-09-01 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | JF4736-1g |
N-Formyl-L-leucine |
6113-61-7 | ≥98% | 1g |
¥180元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | JF4736-25g |
N-Formyl-L-leucine |
6113-61-7 | ≥98% | 25g |
¥2290元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | JF4736-5g |
N-Formyl-L-leucine |
6113-61-7 | ≥98% | 5g |
¥650元 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025645-1g |
N-Formyl-L-leucine |
6113-61-7 | 95% | 1g |
¥182 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025645-5g |
N-Formyl-L-leucine |
6113-61-7 | 95% | 5g |
¥552 | 2024-05-22 |
N-Formyl-L-leucine Suppliers
N-Formyl-L-leucine Related Literature
-
1. Polypeptides. Part XIII. The use of β-methylthioethyl esters for the protection of carboxyl groups in peptide synthesisM. Joaquina S. A. Amaral,G. C. Barrett,H. N. Rydon,J. E. Willett J. Chem. Soc. C 1966 807
-
Mun H. Ngai,Peng-Yu Yang,Kai Liu,Yuan Shen,Markus R. Wenk,Shao Q. Yao,Martin J. Lear Chem. Commun. 2010 46 8335
Additional information on N-Formyl-L-leucine
Recent Advances in N-Formyl-L-leucine (CAS: 6113-61-7) Research: A Comprehensive Review
N-Formyl-L-leucine (CAS: 6113-61-7) is a modified amino acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by the formyl group attached to the amino terminus of L-leucine, plays a crucial role in various biochemical pathways and has potential applications in drug development and therapeutic interventions. Recent studies have explored its synthesis, biological activity, and potential as a building block for more complex molecules. This research brief aims to provide an up-to-date overview of the latest findings related to N-Formyl-L-leucine, focusing on its chemical properties, biological significance, and emerging applications in medicine.
One of the key areas of research involving N-Formyl-L-leucine is its role in peptide synthesis and protein modification. The formyl group serves as a protective moiety for the amino group during peptide bond formation, enabling the controlled assembly of peptide chains. Recent advancements in solid-phase peptide synthesis (SPPS) have utilized N-Formyl-L-leucine as a versatile intermediate, improving the efficiency and yield of peptide production. Additionally, studies have demonstrated that the formyl group can influence the conformational stability of peptides, potentially enhancing their biological activity and therapeutic potential.
In the context of drug discovery, N-Formyl-L-leucine has been investigated for its ability to modulate cellular signaling pathways. Research has shown that formylated amino acids, including N-Formyl-L-leucine, can interact with formyl peptide receptors (FPRs) on immune cells, triggering inflammatory responses. This property has sparked interest in developing FPR-targeted therapies for conditions such as chronic inflammation and autoimmune diseases. Recent preclinical studies have explored the use of N-Formyl-L-leucine derivatives as novel anti-inflammatory agents, with promising results in reducing cytokine production and neutrophil activation.
The chemical stability and reactivity of N-Formyl-L-leucine (CAS: 6113-61-7) have also been subjects of recent investigation. Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been employed to characterize its molecular structure and degradation pathways. These studies have provided valuable insights into the compound's behavior under various physiological conditions, informing its potential use in pharmaceutical formulations. Furthermore, computational modeling approaches have been utilized to predict the interactions of N-Formyl-L-leucine with biological targets, aiding in the rational design of new therapeutic compounds.
Another promising avenue of research involves the application of N-Formyl-L-leucine in the development of antimicrobial agents. The formyl group is a common feature in bacterial peptides, and synthetic analogs like N-Formyl-L-leucine have shown activity against resistant bacterial strains. Recent studies have highlighted its potential as a scaffold for designing new antibiotics, particularly in combination with other bioactive molecules. These findings underscore the versatility of N-Formyl-L-leucine in addressing global health challenges related to antimicrobial resistance.
Looking ahead, the continued exploration of N-Formyl-L-leucine (CAS: 6113-61-7) holds great promise for advancing both fundamental science and applied medicine. Future research directions may include the development of more efficient synthetic routes, the exploration of its role in metabolic pathways, and the optimization of its therapeutic applications. As the field progresses, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be essential to fully unlock the potential of this intriguing molecule.
6113-61-7 (N-Formyl-L-leucine) Related Products
- 1690471-61-4(2-Formamido-3,5-dimethylhexanoic acid)
- 1356930-28-3(N-Formyl-L-leucine-d3)
- 1404825-23-5(2-formamido-5-methylhexanoic acid)
- 89810-44-6(2-formamido-3-methylpentanoic acid)
- 88319-41-9(L-Leucine, N-formyl-4-methyl-)
- 88319-40-8(2-formamido-4,4-dimethylpentanoic acid)
- 911438-83-0(Alloisoleucine, N-formyl-, L- (5CI))
- 5338-45-4(2-formamido-4-methylpentanoic Acid)
- 88319-42-0(D-Leucine, N-formyl-4-methyl-)
- 44978-39-4((R)-2-formamido-4-methylpentanoic acid)